3-Fluoro-N-isopropyl-4-vinylbenzamide
Description
3-Fluoro-N-isopropyl-4-vinylbenzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at the 3-position of the benzene ring, an isopropylamide group at the N-position, and a vinyl group at the 4-position. The vinyl group may confer unique reactivity, such as susceptibility to polymerization or crosslinking, which could differentiate it from related compounds.
Properties
IUPAC Name |
4-ethenyl-3-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-4-9-5-6-10(7-11(9)13)12(15)14-8(2)3/h4-8H,1H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJNWKBPNDMKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)C=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-isopropyl-4-vinylbenzamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-Fluorobenzoyl Chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-Fluoro-N-isopropylbenzamide: The 3-fluorobenzoyl chloride is then reacted with isopropylamine to form 3-fluoro-N-isopropylbenzamide.
Vinylation: The final step involves the introduction of the vinyl group at the fourth position. This can be done using a palladium-catalyzed Heck reaction, where 3-fluoro-N-isopropylbenzamide is reacted with vinyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 3-Fluoro-N-isopropyl-4-vinylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-isopropyl-4-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-isopropyl-4-vinylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-isopropyl-4-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The vinyl group allows for further chemical modifications, enabling the compound to interact with various pathways and targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Fluoro-N-isopropyl-4-vinylbenzamide with analogous benzamide derivatives from the evidence, focusing on molecular properties, substituents, and applications:
Key Observations:
Substituent Effects: The vinyl group in 3-Fluoro-N-isopropyl-4-vinylbenzamide distinguishes it from other benzamides, which typically feature bulkier aromatic systems (e.g., benzoxazole in or chromenone in ). This may influence solubility or metabolic stability.
Molecular Weight and Complexity :
- The Example 53 compound has a significantly higher molecular weight (589.1 g/mol) due to its polycyclic structure, suggesting use in targeted drug discovery. In contrast, simpler benzamides like flutolanil prioritize agrochemical efficacy .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
